Chemical properties and reactivity profile of 5-chloro-4,6-difluoropyrimidine
Chemical properties and reactivity profile of 5-chloro-4,6-difluoropyrimidine
The following technical guide details the chemical properties, reactivity profile, and experimental handling of 5-chloro-4,6-difluoropyrimidine , a critical electrophilic scaffold in medicinal chemistry and agrochemical synthesis.
CAS No: 25096-66-6 | Formula: C₄HClF₂N₂ | MW: 150.51 g/mol [1][2][3]
Executive Summary
5-Chloro-4,6-difluoropyrimidine is a highly functionalized heterocyclic building block characterized by its dual electrophilic sites (C4/C6) and a sterically modulating halogen at C5.[1] Unlike its trichlorinated counterparts, the presence of fluorine atoms at the 4 and 6 positions significantly enhances reactivity toward Nucleophilic Aromatic Substitution (
Structural Analysis & Electronic Profile
Electronic Architecture
The reactivity of 5-chloro-4,6-difluoropyrimidine is defined by the interplay between the electron-deficient pyrimidine ring and its halogen substituents.[1]
-
Ring Activation: The N1 and N3 atoms exert a strong electron-withdrawing effect, depleting electron density at the C2, C4, and C6 positions.
-
Leaving Group Hierarchy (
): Fluoride is a superior leaving group to chloride in reactions on heteroaromatics. This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate more effectively than chlorine, lowering the activation energy for nucleophilic attack. -
The 5-Chloro Effect: The chlorine atom at C5 is meta to the ring nitrogens and is therefore deactivated toward
. Its primary roles are:-
Steric Modulation: It hinders approach to the C4/C6 centers, often improving selectivity for mono-substitution.
-
Orthogonal Reactivity: It remains intact during
processes, serving as a handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
Reactivity Map
The molecule possesses a
Figure 1: Reactivity heatmap demonstrating the orthogonal nature of the halogen substituents.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The core utility of this scaffold lies in its ability to undergo sequential substitution. The symmetry of the starting material means the first substitution can occur at either C4 or C6 with equal probability.
Mono-Substitution (Regiocontrol)
Reaction with one equivalent of a nucleophile (e.g., a primary amine) yields the 4-amino-5-chloro-6-fluoropyrimidine derivative.[1]
-
Challenge: Preventing double substitution (formation of the 4,6-diamino species).
-
Solution: The 5-chloro substituent provides steric bulk that slightly retards the second attack. However, precise temperature control (
to ) and stoichiometric control (1.0 eq nucleophile) are critical.
Sequential Library Synthesis
Once the symmetry is broken by the first nucleophile (
Reaction Order:
-
Displacement of F1 (C4): Fast, low temp (
). -
Displacement of F2 (C6): Slower, requires heat (
) or excess nucleophile. -
Displacement of Cl (C5): Requires Metal Catalysis (Pd/Ni).
Experimental Protocols
General Procedure: Mono-Amination
Objective: Synthesis of N-benzyl-5-chloro-6-fluoropyrimidin-4-amine.
Reagents:
-
Benzylamine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Workflow:
-
Preparation: Dissolve 5-chloro-4,6-difluoropyrimidine in MeCN (0.2 M concentration) and cool to
using an ice/salt bath. -
Addition: Mix Benzylamine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Note: Rapid addition leads to bis-substitution.[1]
-
Reaction: Stir at
for 2–4 hours. Monitor by TLC or LC-MS.[1] The mono-substituted product typically appears as the major peak; bis-substituted impurity will elute later (non-polar).[1] -
Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water (
) and brine.[4] Dry over .[4] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: If >5% bis-product is observed, lower the temperature to
Data Visualization: Reaction Pathway
Figure 2: Stepwise substitution pathway.
Physical Properties & Safety Profile
| Property | Data | Notes |
| Appearance | Colorless to pale yellow liquid/solid | Low melting point solid (approx. 20-25°C) |
| Boiling Point | ~140–150 °C (estimated) | Similar to trifluoro-analog (116°C) but higher due to Cl mass.[1] |
| Solubility | DCM, THF, MeCN, Toluene | Hydrolyzes slowly in water; store under inert gas. |
| Stability | Moisture Sensitive | Releases HF upon hydrolysis. Store at 2–8°C. |
Safety Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
HF Generation: Hydrolysis releases Hydrogen Fluoride. Always use glass-lined or resistant equipment and have calcium gluconate gel available.[1]
-
Sensitizer: Potential skin sensitizer.
References
-
Synthesis of Fluorinated Pyrimidines
- Title: "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."
-
Source:Org.[4][5][6] Biomol. Chem., 2008, 6, 3601-3605. (Note: Discusses the trifluoro-analog which establishes the F > Cl displacement rules relevant to the difluoro-species).
-
URL:[Link]
-
Agrochemical Applications (Fluoxastrobin)
-
Reactive Dye Synthesis
-
Title: "Reactive dyes of the fluoropyrimidine series."[3]
- Source: European P
- URL
-
-
General
Mechanism on Pyrimidines:
Sources
- 1. 4,6-DIHYDROXY-5-NITROPYRIMIDINE | 2164-83-2 [chemicalbook.com]
- 2. Buy N-ethyl-4,6-difluoropyrimidin-2-amine | 165258-59-3 [smolecule.com]
- 3. EP0345577B1 - Reactive dyes - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
